Acetic acid, chlorodifluoro-, trifluoromethyl ester
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Overview
Description
Acetic acid, chlorodifluoro-, trifluoromethyl ester is a chemical compound with the molecular formula C4H2ClF5O2 It is an ester derived from acetic acid, where the hydrogen atoms are replaced by chlorodifluoro and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, chlorodifluoro-, trifluoromethyl ester typically involves the esterification of acetic acid with chlorodifluoroacetic acid and trifluoromethyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include heating the reactants to a specific temperature to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and controlled reaction environments ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, chlorodifluoro-, trifluoromethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Substitution: The ester can participate in substitution reactions where the chlorodifluoro or trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Acetic acid, chlorodifluoro-, trifluoromethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce fluorinated groups into molecules, enhancing their chemical stability and reactivity.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic applications, particularly in the development of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of acetic acid, chlorodifluoro-, trifluoromethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorinated groups can enhance the compound’s binding affinity and selectivity, leading to more effective interactions with biological molecules. The pathways involved may include inhibition or activation of enzymatic activities, modulation of receptor functions, or alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, difluoro-, trifluoromethyl ester
- Acetic acid, chlorodifluoro-, difluoromethyl ester
- Acetic acid, trifluoro-, trifluoromethyl ester
Uniqueness
Acetic acid, chlorodifluoro-, trifluoromethyl ester is unique due to the presence of both chlorodifluoro and trifluoromethyl groups, which impart distinct chemical and physical properties
Properties
CAS No. |
557745-34-3 |
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Molecular Formula |
C3ClF5O2 |
Molecular Weight |
198.47 g/mol |
IUPAC Name |
trifluoromethyl 2-chloro-2,2-difluoroacetate |
InChI |
InChI=1S/C3ClF5O2/c4-2(5,6)1(10)11-3(7,8)9 |
InChI Key |
JWNBRSRIAIRHES-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(F)(F)Cl)OC(F)(F)F |
Origin of Product |
United States |
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